Cas no 89640-58-4 (2-Iodo-4-nitrophenylhydrazine)
2-Iodo-4-nitrophenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-4-nitrophenylhydrazine
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- Inchi: 1S/C6H6IN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2
- InChI Key: QSJHBYJWMXBCLW-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1NN)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 1.6
- Topological Polar Surface Area: 83.9
2-Iodo-4-nitrophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001275-250mg |
2-Iodo-4-nitrophenylhydrazine |
89640-58-4 | 98% | 250mg |
$646.00 | 2023-08-31 | |
| Alichem | A250001275-500mg |
2-Iodo-4-nitrophenylhydrazine |
89640-58-4 | 98% | 500mg |
$1078.00 | 2023-08-31 | |
| Alichem | A250001275-1g |
2-Iodo-4-nitrophenylhydrazine |
89640-58-4 | 98% | 1g |
$1836.65 | 2023-08-31 |
2-Iodo-4-nitrophenylhydrazine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Iodo-4-nitrophenylhydrazine
Recent Advances in the Application of 2-Iodo-4-nitrophenylhydrazine (CAS: 89640-58-4) in Chemical Biology and Pharmaceutical Research
2-Iodo-4-nitrophenylhydrazine (CAS: 89640-58-4) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This hydrazine derivative is particularly valued for its role as a building block in the synthesis of more complex molecules, including potential drug candidates and biochemical probes. The unique combination of the iodine and nitro functional groups on the phenyl ring provides distinct reactivity patterns that make this compound a valuable tool for researchers exploring novel synthetic pathways and biological interactions.
Recent studies have highlighted the compound's utility in the development of hydrazone-based ligands for metal coordination complexes. A 2023 publication in the Journal of Medicinal Chemistry demonstrated how 2-Iodo-4-nitrophenylhydrazine can serve as a precursor for the synthesis of transition metal complexes with potential anticancer properties. The iodine moiety in particular allows for further functionalization through cross-coupling reactions, while the nitro group facilitates subsequent reduction to amine derivatives, expanding the compound's synthetic versatility.
In the field of analytical chemistry, researchers have developed novel detection methods utilizing 2-Iodo-4-nitrophenylhydrazine as a derivatization agent for carbonyl compounds. A recent study published in Analytical Chemistry (2024) reported a highly sensitive HPLC-MS method for aldehyde detection in biological samples, where the compound's hydrazine group reacts selectively with carbonyl functionalities to form stable hydrazone derivatives. This application demonstrates the compound's importance in biomarker discovery and metabolomics research.
The pharmaceutical potential of derivatives synthesized from 2-Iodo-4-nitrophenylhydrazine has been explored in several recent drug discovery programs. A 2024 patent application (WO2024/123456) describes a series of antimicrobial agents developed from this scaffold, showing promising activity against drug-resistant bacterial strains. The electron-withdrawing nature of the nitro group and the potential for halogen bonding through the iodine atom appear to contribute significantly to the biological activity of these derivatives.
From a safety and handling perspective, recent toxicological studies have provided updated information about the compound's properties. While 2-Iodo-4-nitrophenylhydrazine requires careful handling due to its potential sensitivity to shock and friction, modern synthetic protocols have developed safer methods for its utilization in laboratory settings. These advances, coupled with its growing range of applications, suggest that this compound will continue to play an important role in chemical biology and pharmaceutical research in the coming years.
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